2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes multiple triazole rings and benzyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine typically involves the following steps:
Formation of Triazole Rings: The initial step involves the formation of 1,2,4-triazole rings.
Coupling Reaction: The benzylated triazole rings are coupled with a suitable benzotriazole derivative under catalytic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole rings, while reduction may produce corresponding amines .
Scientific Research Applications
2,6-Dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine involves its interaction with molecular targets such as enzymes and receptors. The triazole rings facilitate the formation of non-covalent bonds with these targets, leading to modulation of their activity . This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: These compounds have similar triazole rings but differ in their core structure and substituents.
2,6-Dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene: This compound shares the benzyl groups but has a different heterocyclic core.
Uniqueness
2,6-Dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine is unique due to its combination of multiple triazole rings and benzyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
295344-76-2 |
---|---|
Molecular Formula |
C24H18N14 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine |
InChI |
InChI=1S/C24H18N14/c1-3-7-17(8-4-1)11-37-31-21-19(29-35-13-25-26-14-35)23-24(20(22(21)32-37)30-36-15-27-28-16-36)34-38(33-23)12-18-9-5-2-6-10-18/h1-10,13-16H,11-12H2 |
InChI Key |
LBWAQWKTVFMIEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=C3C(=N2)C(=NN4C=NN=C4)C5=NN(N=C5C3=NN6C=NN=C6)CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.